molecular formula C19H22N2O4 B2623916 (3,5-Dimethoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034251-76-6

(3,5-Dimethoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2623916
CAS RN: 2034251-76-6
M. Wt: 342.395
InChI Key: CHRIUFGONICDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as 4'-DM-7-PS, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4'-DM-7-PS involves its binding to the dopamine D4 receptor, which leads to the activation of downstream signaling pathways. This activation may result in changes in neurotransmitter release, gene expression, and other cellular processes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
Studies have shown that 4'-DM-7-PS can modulate dopamine release in the brain, which may have implications for the treatment of psychiatric disorders. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine. In addition, 4'-DM-7-PS has been shown to have effects on behavior, including changes in locomotor activity and attention.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-DM-7-PS in lab experiments is its high affinity for the dopamine D4 receptor, which may make it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4'-DM-7-PS. One area of interest is the development of new drugs based on the structure of this compound for the treatment of psychiatric disorders. Another area of research is the further exploration of the mechanism of action of this compound, which may provide insights into the underlying causes of these disorders. Additionally, research on the potential toxicity of 4'-DM-7-PS may help to determine its safety for use in clinical settings.

Synthesis Methods

The synthesis of 4'-DM-7-PS involves several steps, including the reaction of 3,5-dimethoxyphenol with 4-chloro-1-butanol, followed by the reaction of the resulting product with 4-pyridylmagnesium bromide. The final step involves the reaction of the resulting intermediate with piperidin-4-ol in the presence of a catalyst. This multi-step process results in the formation of 4'-DM-7-PS.

Scientific Research Applications

4'-DM-7-PS has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This compound may be useful in the development of new drugs for the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-11-14(12-18(13-17)24-2)19(22)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h3-4,7-8,11-13,16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRIUFGONICDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.